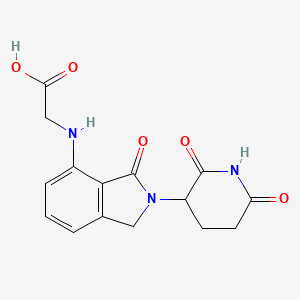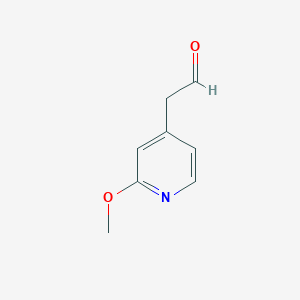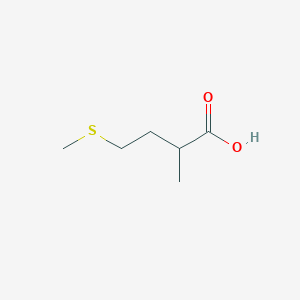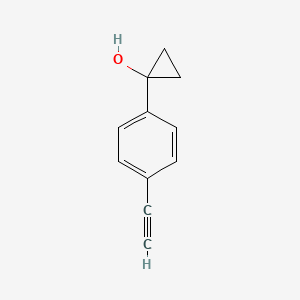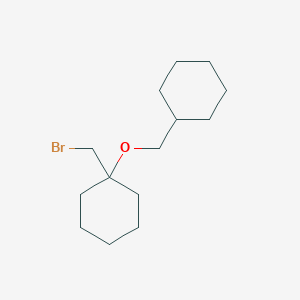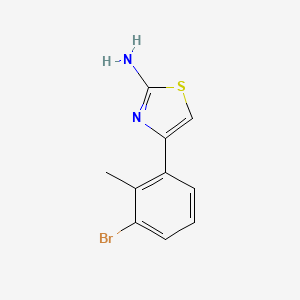
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-2-methylaniline and 2-bromoacetyl bromide.
Formation of Thiazole Ring: The reaction between 3-bromo-2-methylaniline and 2-bromoacetyl bromide in the presence of a base such as potassium carbonate leads to the formation of the thiazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction parameters.
Purification: Using industrial-scale purification methods such as distillation or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiazoles.
Applications De Recherche Scientifique
4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Pathways: Affect cellular signaling pathways, leading to changes in cell behavior.
Interact with DNA: Bind to DNA and interfere with replication or transcription processes.
Comparaison Avec Des Composés Similaires
- 4-(3-Chloro-2-methylphenyl)-1,3-thiazol-2-amine
- 4-(3-Fluoro-2-methylphenyl)-1,3-thiazol-2-amine
- 4-(3-Iodo-2-methylphenyl)-1,3-thiazol-2-amine
Comparison:
- Substituent Effects: The presence of different halogen atoms (bromine, chlorine, fluorine, iodine) affects the compound’s reactivity and biological activity.
- Unique Properties: 4-(3-Bromo-2-methylphenyl)-1,3-thiazol-2-amine is unique due to the specific electronic and steric effects imparted by the bromine atom, which can influence its interactions with biological targets and its overall stability.
Propriétés
Formule moléculaire |
C10H9BrN2S |
|---|---|
Poids moléculaire |
269.16 g/mol |
Nom IUPAC |
4-(3-bromo-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
GMNMDPGHTFSWMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C2=CSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



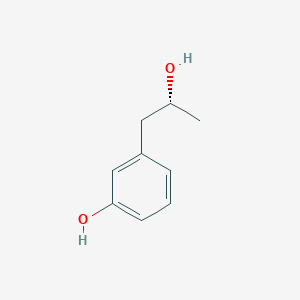
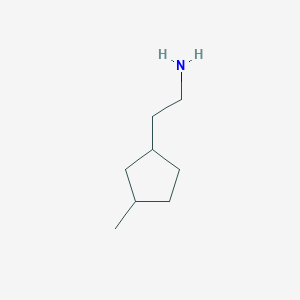


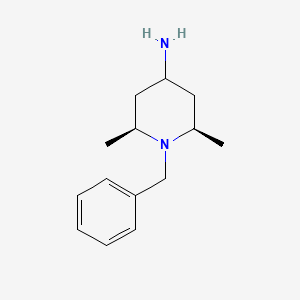
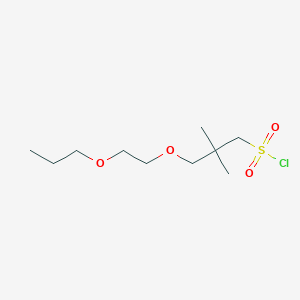
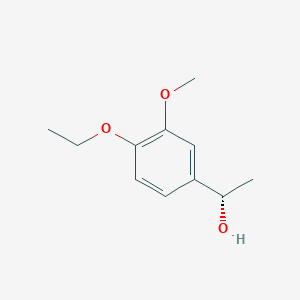
amine](/img/structure/B13616485.png)
